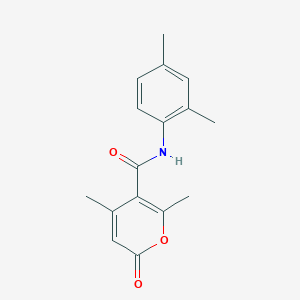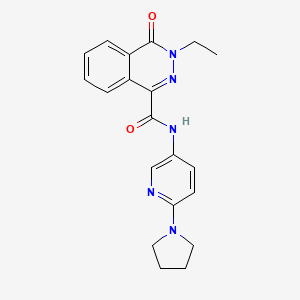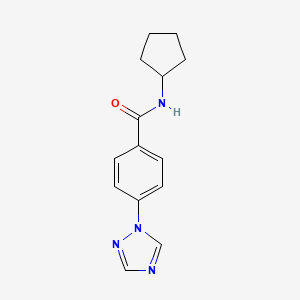
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide, also known as ADPC, is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a pyridine ring and an azepane ring. ADPC has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have potential applications in various fields of scientific research. It has been studied as a ligand for metal ions, as a potential drug candidate for various diseases, and as a tool for studying biological systems. In medicinal chemistry, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have potential as an anti-inflammatory agent, an anti-cancer agent, and an anti-viral agent. In biochemistry, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been used as a tool for studying protein-ligand interactions and enzyme kinetics. In pharmacology, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been studied for its effects on the nervous system and as a potential treatment for neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide is not fully understood. However, it has been found to interact with various proteins and enzymes in the body. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been shown to bind to metal ions such as copper and zinc, which are essential for the proper functioning of many enzymes in the body. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to interact with proteins involved in inflammation and cancer, suggesting that it may have potential as an anti-inflammatory and anti-cancer agent.
Biochemical and Physiological Effects:
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide can inhibit the activity of certain enzymes involved in inflammation and cancer. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases. In addition, 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has been shown to have antioxidant properties, which may be beneficial for overall health.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research. 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide has also been found to have low toxicity, which makes it a safe compound to work with. However, one limitation of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide. One direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on other diseases such as cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide and its interactions with proteins and enzymes in the body.
Synthesemethoden
The synthesis of 2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide involves the reaction of 2,4,6-trimethylpyridine-3-carboxylic acid with azepan-1-amine. The reaction is carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained as a white solid after purification by column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
2-(azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10-9-11(2)16-14(12(10)13(15)18)17-7-5-3-4-6-8-17/h9H,3-8H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQKFQYICJSWDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)N2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)-4,6-dimethylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)




![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)